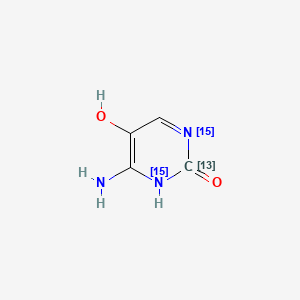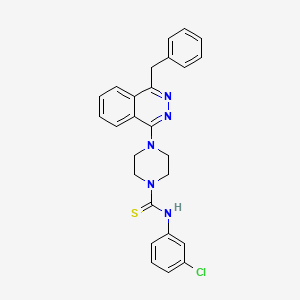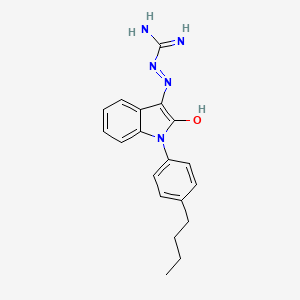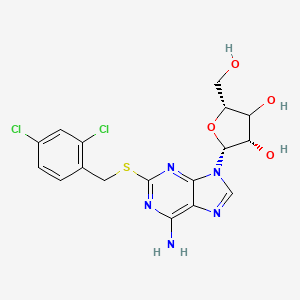
2-(2,4-Dichlorobenzyl)thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorobenzyl)thioadenosine is an adenosine analog, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine analogs are known for their ability to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)thioadenosine typically involves the reaction of adenosine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorobenzyl)thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium azide (NaN3), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorobenzyl)thioadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and DNA damage response.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cancer progression.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
2-(2,4-Dichlorobenzyl)thioadenosine exerts its effects primarily by mimicking the structure and function of adenosine. It interacts with adenosine receptors on the surface of cells, leading to various downstream effects. These effects include the activation of signaling pathways involved in vasodilation, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-(2,4-Dichlorobenzyl)thioadenosine is unique due to its specific structural modifications, which enhance its stability and bioactivity compared to other adenosine analogs. Its dichlorobenzyl group provides additional interactions with biological targets, making it a potent inhibitor of cancer progression .
Propiedades
Fórmula molecular |
C17H17Cl2N5O4S |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H17Cl2N5O4S/c18-8-2-1-7(9(19)3-8)5-29-17-22-14(20)11-15(23-17)24(6-21-11)16-13(27)12(26)10(4-25)28-16/h1-3,6,10,12-13,16,25-27H,4-5H2,(H2,20,22,23)/t10-,12?,13+,16-/m1/s1 |
Clave InChI |
GHSJUTIELLTXHS-ZIWBQIBKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




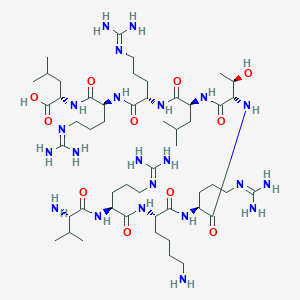
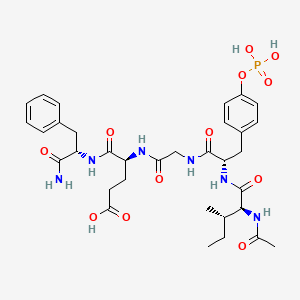

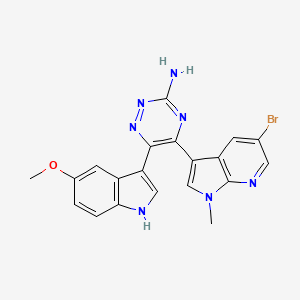
pyrimidine-2,4-dione](/img/structure/B12398270.png)
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)
